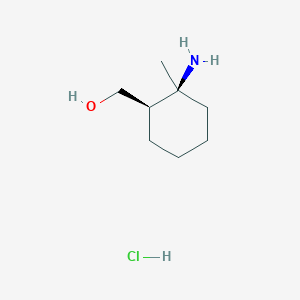

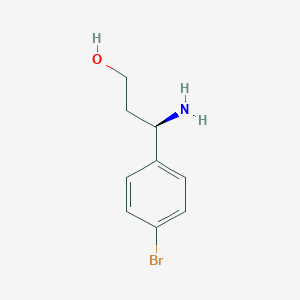

cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine hydrochloride is of significant interest in the field of organic chemistry due to its unique structure and properties. It serves as a precursor or intermediate for various chemical reactions and applications, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of stereoisomeric cis- and trans-2-aminomethylcyclohexanol and related cyclohexylamine derivatives involves reactions with ethyl p-chlorobenzimidate, leading to various cyclohexane-based structures (Bernáth et al., 1979). This process highlights the flexibility and complexity in generating these compounds.

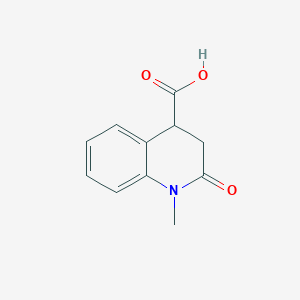

Molecular Structure Analysis

The molecular structure of cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine and its derivatives has been explored through techniques like NMR spectroscopy and X-ray crystallography. These studies reveal the conformations and stereochemistry inherent to the cyclohexane ring, crucial for understanding the compound's reactivity and interactions (Bernáth et al., 1979).

Chemical Reactions and Properties

Cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine hydrochloride undergoes various chemical reactions, including reductive methylation and reactions with phosphorus compounds, to form derivatives with potential psychotropic activities or as ligands for metal complexation (Lowry & Huitric, 1971). These reactions underscore the compound's utility in synthesizing structurally diverse molecules.

科学的研究の応用

Cancer Treatment and Radiotherapy Enhancement

Research has demonstrated that platinum-based compounds, such as cis-diamminedichloroplatinum (II) (c-DDP), are highly effective in cancer treatment, especially when used in combination with radiotherapy. The mechanism of action for these compounds includes DNA binding, which interferes with cellular repair processes and proliferation, thereby enhancing the effects of radiation in cancer cells. Clinical studies have shown that the combination of c-DDP with radiotherapy can be feasible and potentially beneficial in treating various types of tumors, emphasizing the need for further investigation into this combined treatment modality (Dewit, 1987).

Advances in Catalytic Oxidation

The selective oxidation of cyclohexene, a process related to the chemical family of cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine hydrochloride, has significant implications for the chemical industry. This process can lead to a variety of products with different oxidation states and functional groups, which are crucial intermediates in many industrial applications. Recent advances in catalytic oxidation techniques have enabled more controllable and selective reactions, providing a pathway for the synthesis of valuable chemicals with high specificity (Cao et al., 2018).

Epigenetic Modifications and Disease

The study of DNA methylation and hydroxymethylation has revealed that these epigenetic modifications play a crucial role in regulating gene expression and are associated with various biological processes and diseases. Techniques such as whole-genome bisulfite sequencing (WGBS) have been developed to profile DNA methylation patterns across the genome, providing insights into the epigenetic landscape of cells and its implications in disease states, including cancer. This research highlights the importance of understanding epigenetic modifications for the development of targeted therapies and the diagnosis of diseases (Ulahannan & Greally, 2015).

特性

IUPAC Name |

[(1R,2S)-2-amino-2-methylcyclohexyl]methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-8(9)5-3-2-4-7(8)6-10;/h7,10H,2-6,9H2,1H3;1H/t7-,8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYACCMCUCGVBDM-WSZWBAFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCC[C@H]1CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)